4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
説明
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl group and a furan-2-yl substituent.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-25(20,13-3-4-14-16(12-13)23-10-9-22-14)18-6-5-17(24-11-7-18)15-2-1-8-21-15/h1-4,8,12,17H,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRITVOCZOFNANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article presents a detailed examination of its biological activity, including synthesis methods, enzyme inhibition studies, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides and subsequent derivatization to form the thiazepane structure. The general synthetic pathway includes:
- Preparation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
- Formation of Thiazepane : This intermediate is then cyclized with appropriate reagents to form the thiazepane ring structure.
Enzyme Inhibition Studies
Recent studies have focused on evaluating the enzyme inhibitory potential of this compound against key targets such as:
- α-Glucosidase : Essential for carbohydrate metabolism, inhibition of this enzyme can aid in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition may provide therapeutic benefits in conditions like Alzheimer's Disease (AD).
The compound demonstrated significant inhibitory activity in both assays, suggesting its potential as a lead compound for further drug development.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-Glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
Case Studies and Research Findings
- Therapeutic Potential in T2DM : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit promising results in lowering blood glucose levels in diabetic models. The thiazepane derivative showed enhanced efficacy compared to standard treatments .
- Neuroprotective Effects : Research indicated that compounds with similar structures have neuroprotective properties by inhibiting acetylcholinesterase activity. This suggests that the thiazepane derivative may also confer protective effects against neurodegeneration associated with AD .
- Toxicological Assessments : Initial toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its long-term effects and safety in humans .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a 1,4-thiazepane core, sulfonyl-dihydrobenzodioxin, and furan substituents. Below is a comparative analysis with structurally related compounds from the literature:
Functional and Electronic Comparisons
- Sulfonyl Group Impact : The target compound’s dihydrobenzodioxin sulfonyl group shares electronic similarities with triazole-based sulfonyl derivatives (e.g., compounds [7–9] in ), which exhibit strong C=O IR bands (1663–1682 cm⁻¹) and tautomerism. However, the thiazepane core may reduce tautomeric flexibility compared to triazoles.
- Substituent Effects : The furan-2-yl group introduces electron-rich π-systems distinct from fluorophenyl () or difluorophenyl () substituents, which are more electron-withdrawing.
Spectral and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
